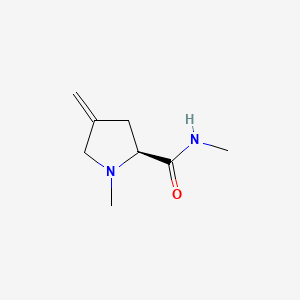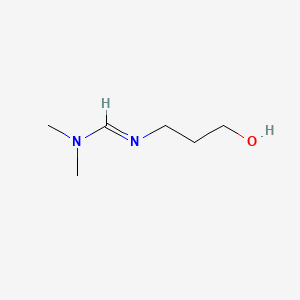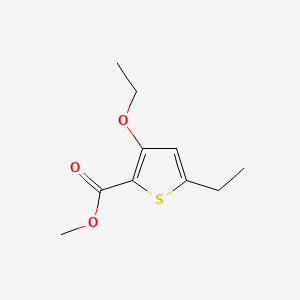
Methyl 3-ethoxy-5-ethylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethoxy-5-ethylthiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethoxy group, an ethyl group, and a carboxylate ester group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethoxy-5-ethylthiophene-2-carboxylate typically involves the reaction of 3-ethoxy-5-ethylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification. The general reaction scheme is as follows:
3-ethoxy-5-ethylthiophene-2-carboxylic acid+methanolsulfuric acidmethyl 3-ethoxy-5-ethylthiophene-2-carboxylate+water
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-ethoxy-5-ethylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophenes depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 3-ethoxy-5-ethylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl 3-ethoxy-5-ethylthiophene-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in its metabolism and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-ethoxy-2-thiophenecarboxylate
- Ethyl 3-ethoxy-5-ethylthiophene-2-carboxylate
- Methyl 3-methoxy-5-ethylthiophene-2-carboxylate
Uniqueness
Methyl 3-ethoxy-5-ethylthiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and properties. The presence of both ethoxy and ethyl groups on the thiophene ring can affect its electronic distribution and steric interactions, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
181063-74-1 |
|---|---|
Formule moléculaire |
C10H14O3S |
Poids moléculaire |
214.279 |
Nom IUPAC |
methyl 3-ethoxy-5-ethylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O3S/c1-4-7-6-8(13-5-2)9(14-7)10(11)12-3/h6H,4-5H2,1-3H3 |
Clé InChI |
SDJYLBDKHUJKTF-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)C(=O)OC)OCC |
Synonymes |
2-Thiophenecarboxylicacid,3-ethoxy-5-ethyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



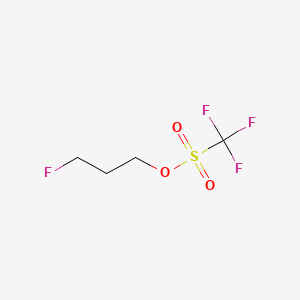
![3-Amino-1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B574581.png)
![2H-Pyrido[3,4-b][1,3]thiazolo[4,5-e]indole](/img/structure/B574583.png)
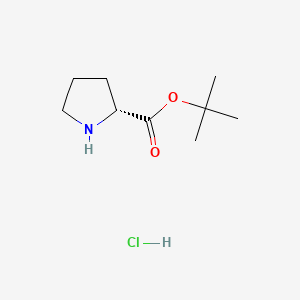
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B574585.png)
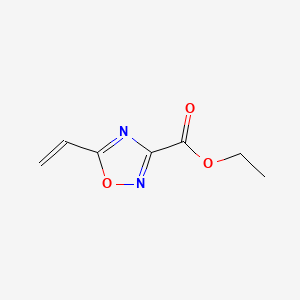
![2-[(Z)-prop-1-enoxy]pyridine](/img/structure/B574589.png)
